GPR35 Antagonism Screening: Inactive Profile Distinguishes from Active GPCR-Targeted Analogues
In a BRET-based GPR35 antagonism assay, the target compound was tested at concentrations up to 100 µM and classified as inactive (IC₅₀ > 100 µM), meaning it failed to reach 50% inhibition of zaprinast-induced GPR35 activation at the highest concentration evaluated [1]. This differentiates the compound from structurally related azetidine sulfonamides that have demonstrated sub-micromolar activity at other GPCR targets (e.g., 5-HT₂A receptor antagonists described in WO 01/64633) [2]. The inactivity at GPR35 provides a defined selectivity fingerprint useful for counter-screening applications.
| Evidence Dimension | GPR35 antagonism (BRET assay) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | Positive control CID2745687: IC₅₀ < 10 µM; related azetidine 5-HT₂A antagonists: Kᵢ < 100 nM |
| Quantified Difference | Target compound shows no measurable GPR35 antagonism vs. confirmed antagonists |
| Conditions | Human GPR35-Gα13 SPASM BRET sensor assay; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687 |
Why This Matters
A compound with a defined 'inactive' profile at a specific target is valuable as a negative control in assay development and selectivity panels, directly supporting SAR hit-to-lead campaigns.
- [1] ECBD Assay EOS300038: GPR35 antagonism. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Barth, F. et al. Novel 1,3-disubstituted azetidine derivatives for use as 5-HT₂A receptor ligands. WO 01/64633, 2001. View Source
